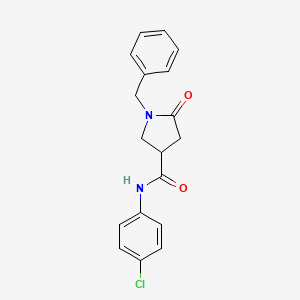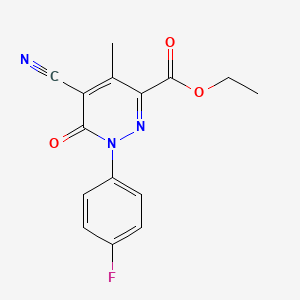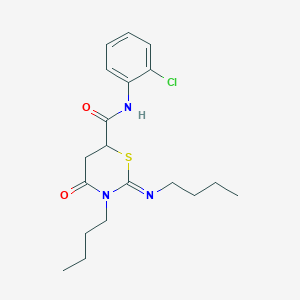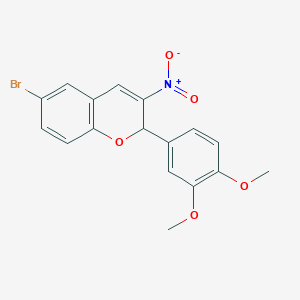
1-benzyl-N-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-N-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide, also known by its systematic name, is a yellow crystalline powder with a melting point of 181–183 °C. Its chemical structure includes a benzyl group, a chlorophenyl group, and a pyrrolidine ring with a carboxamide functional group . This compound exhibits interesting properties due to its unique arrangement of functional groups.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of 4-chlorobenzaldehyde with benzylamine, followed by cyclization with a keto acid (such as 5-oxopyrrolidine-3-carboxylic acid) to form the target compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent (e.g., ethanol or dichloromethane) .
Industrial Production:: While research laboratories often use the synthetic route described above, industrial production methods may differ. Large-scale synthesis may involve continuous flow processes, solid-phase synthesis, or other efficient techniques to optimize yield and minimize waste.
Chemical Reactions Analysis
Reactivity:: 1-benzyl-N-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The benzyl group can undergo substitution reactions.
Amide Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the benzyl group.
Amide Hydrolysis: Acidic or basic hydrolysis conditions.
Major Products:: The major products depend on the specific reaction conditions. For example, reduction yields the corresponding alcohol, while substitution reactions lead to different benzyl-substituted derivatives.
Scientific Research Applications
1-benzyl-N-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique structure.
Biological Studies: It may interact with cellular targets, affecting biological processes.
Industry: Its derivatives could serve as intermediates in the synthesis of other compounds.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, influencing cellular pathways. Further studies are needed to elucidate these details.
Comparison with Similar Compounds
While there are no direct analogs with the same substituents, related compounds include:
1-benzylpiperidine-4-amine: A structurally similar compound with a piperidine ring .
1-benzyl-N-(4-chlorophenyl)piperidin-4-amine: A close relative with a piperidine ring and a chlorophenyl group .
Properties
Molecular Formula |
C18H17ClN2O2 |
|---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
1-benzyl-N-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H17ClN2O2/c19-15-6-8-16(9-7-15)20-18(23)14-10-17(22)21(12-14)11-13-4-2-1-3-5-13/h1-9,14H,10-12H2,(H,20,23) |
InChI Key |
PMYJWBYKIOHPPT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 11-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11078359.png)
![3-[5-(4-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-YL]propanoic acid](/img/structure/B11078360.png)
![5-bromo-N'-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide](/img/structure/B11078366.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B11078367.png)
![6-bromo-1a-(furan-2-ylcarbonyl)-1-methyl-1-[(4-methylphenyl)carbonyl]-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B11078368.png)
![3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11078373.png)
![Ethyl 4-[5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11078374.png)
![ethyl 4-({[(2Z)-2-[(3-methoxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B11078378.png)
![Ethyl 4-({[1-(4-chlorophenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11078386.png)


![3,5-dichloro-N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]benzenesulfonamide](/img/structure/B11078401.png)

